

Demethoxyfumitremorgin C: A Technical Guide for Researchers

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An In-depth Examination of its Physicochemical Properties, Biological Activity, and Mechanism of Action

Introduction

Demethoxyfumitremorgin C is a mycotoxin and an indole alkaloid produced by the fungus Aspergillus fumigatus. It has garnered significant interest in the scientific community for its potent biological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of **demethoxyfumitremorgin C**, including its chemical and physical properties, detailed experimental protocols for assessing its biological effects, and a visualization of its known signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Physicochemical Properties

Demethoxyfumitremorgin C is a complex heterocyclic organic compound. Its fundamental properties are summarized in the table below. There appears to be a discrepancy in the primary CAS number reported in different databases. While the Global Substance Registration System (GSRS) lists 106211-91-0 as the primary CAS number, the number 111768-16-2 is more commonly used by commercial suppliers and in recent scientific literature.[1][2][3][4][5]



Property	Value	References
Molecular Formula	C21H23N3O2	[2][5]
Molecular Weight	349.43 g/mol	[2]
Common CAS Number	111768-16-2	[1][3][4]
Primary CAS Number (GSRS)	106211-91-0	[2]
Appearance	Powder	[1]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Biological Activity and Mechanism of Action

Demethoxyfumitremorgin C has been identified as a fungal inhibitor of mammalian cell cycle progression at the G2/M transition.[1] Its most notable activity is the inhibition of proliferation of human prostate cancer cells (PC3), which it achieves by inducing apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1][3][4]

The apoptotic effect of **demethoxyfumitremorgin C** is associated with a cascade of molecular events, including:

- Downregulation of anti-apoptotic proteins: Ras, PI3K, Akt, Bcl-xL, and Bcl-2 are suppressed.
 [6]
- Upregulation of pro-apoptotic proteins: The expression of Bax is increased.[6]
- Activation of caspases: Caspase-3, -8, and -9 are activated, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[6]

These molecular changes ultimately lead to programmed cell death in cancer cells, highlighting the therapeutic potential of **demethoxyfumitremorgin C** in treating advanced human prostate cancer.[6]

Experimental Protocols



The following protocols are based on the methodologies described in the study "Aspergillus fumigatus-derived **demethoxyfumitremorgin C** inhibits proliferation of PC3 human prostate cancer cells through p53/p21-dependent G1 arrest and apoptosis induction".[7]

Cell Culture

The PC3 human prostate cancer cell line is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]

Cell Viability Assay (MTT Assay)

- Seed PC3 cells in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours.
 [7]
- Treat the cells with various concentrations of demethoxyfumitremorgin C (e.g., 0, 25, 50, and 100 μM) and incubate for the desired period.[7]
- After incubation, add 100 μ L of MTT solution (1 mg/mL in DMSO) to each well and incubate for an additional 3 hours.[7]
- Dissolve the resulting formazan salt by adding 100 µL of DMSO to each well.
- Measure the absorbance at 550 nm using a microplate reader.[7]

Cell Cycle Analysis by Flow Cytometry

- Culture PC3 cells in 6-well plates at a density of 5 × 10⁴ cells/mL for 24 hours.[7]
- Treat the cells with demethoxyfumitremorgin C at various concentrations (e.g., 0, 25, 50, and 100 μM) for 72 hours.[7]
- Harvest the cells, pellet them by centrifugation at 500 × g for 5 minutes, and resuspend in chilled PBS.[7]
- Fix the cells with 70% ice-cold ethanol and store them at 4°C.[7]



 Stain the cells with propidium iodide (PI) and analyze the cell cycle distribution using a flow cytometer with CellQuest software.[7]

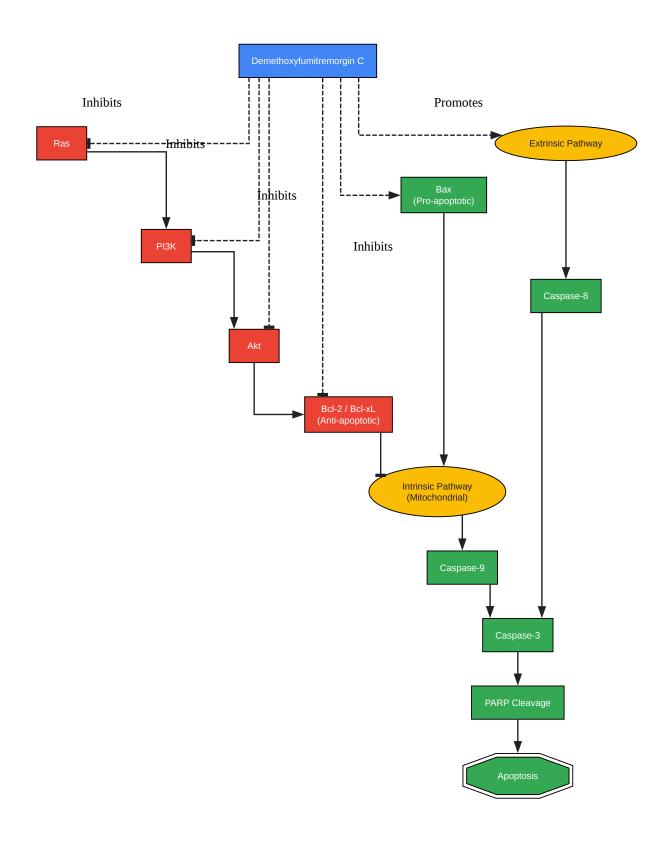
Western Blotting

- Culture PC3 cells at a density of 5 × 10⁴ cells/mL in 6-well plates for 24 hours.[7]
- Treat the cells with different concentrations of **demethoxyfumitremorgin C** for 72 hours.[7]
- Lyse the cells in RIPA buffer for 30 minutes at 4°C.[7]
- Quantify the total protein concentration. Separate 100 μg/mL of protein using 10% SDS-PAGE and transfer to a nitrocellulose membrane.[7]
- Block the membrane with 5% skim milk in TBS-T buffer for 1.5 hours at room temperature.[7]
- Incubate the membrane with primary antibodies specific for the proteins of interest for 1 hour at 25°C.[7]
- Wash the membrane and incubate with the appropriate secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the apoptotic signaling pathway induced by **demethoxyfumitremorgin C** and a general experimental workflow for its analysis.

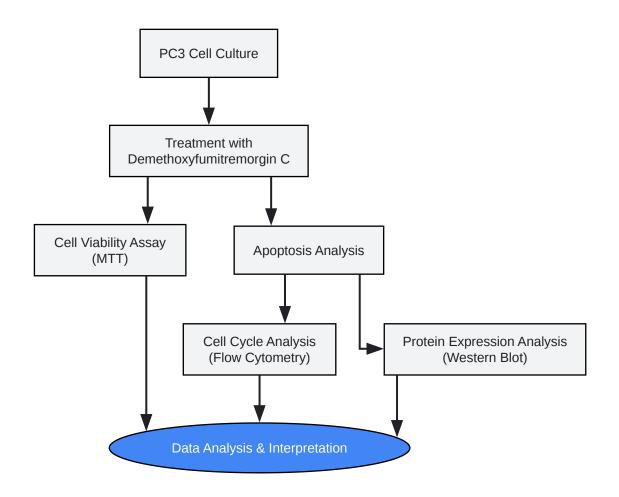




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Caption: Apoptotic signaling pathway induced by **Demethoxyfumitremorgin C**.





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Caption: General experimental workflow for studying **Demethoxyfumitremorgin C**.

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